Dibutoxy-ethenoxy-phosphane

Description

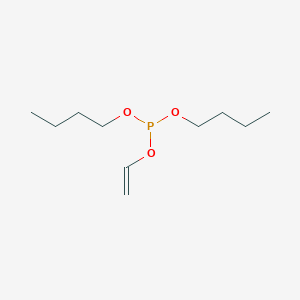

Structure

2D Structure

3D Structure

Properties

CAS No. |

40651-72-7 |

|---|---|

Molecular Formula |

C10H21O3P |

Molecular Weight |

220.25 g/mol |

IUPAC Name |

dibutyl ethenyl phosphite |

InChI |

InChI=1S/C10H21O3P/c1-4-7-9-12-14(11-6-3)13-10-8-5-2/h6H,3-5,7-10H2,1-2H3 |

InChI Key |

KHLZDFFUDWGHBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(OCCCC)OC=C |

Origin of Product |

United States |

Comprehensive Analysis of the Reactivity Profiles and Mechanistic Pathways of Dibutoxy Ethenoxy Phosphane

Oxidation Chemistry and Transformation to Penta-Valent Phosphorus Derivatives

The trivalent phosphorus (P(III)) center in Dibutoxy-ethenoxy-phosphane is readily susceptible to oxidation, a characteristic reaction that converts it to a more stable pentavalent phosphorus (P(V)) state. This transformation is fundamental to the chemistry of phosphite (B83602) esters. researchgate.netwikipedia.org

Mechanism of P(III) to P(V) Conversion (e.g., phosphonates, phosphinates, phosphine oxides)

The conversion from P(III) to P(V) is a defining feature of phosphite chemistry. wikipedia.org In the case of this compound, oxidation transforms the phosphite ester into its corresponding phosphate ester, Dibutoxy(ethenoxy)phosphate. The general mechanism involves the donation of the lone pair of electrons from the phosphorus atom to an oxidizing agent, followed by the formation of a new double bond between phosphorus and the oxidant's atom (commonly oxygen), resulting in a tetrahedral P(V) species. wikipedia.org

This oxidation is a key reaction used in various applications, such as the use of phosphite esters as stabilizers in polymers, where they act as antioxidants by reacting with hydroperoxides and peroxyl radicals. researchgate.netwikipedia.org In this process, the phosphite reduces the hydroperoxide to an alcohol while being converted to a phosphate ester. wikipedia.orgaston.ac.uk

The broader family of P(III) compounds undergoes similar conversions:

Phosphonites (RP(OR')₂) are oxidized to phosphinates (RP(=O)(OR')₂). wikipedia.org

Phosphinites (R₂P(OR')) are oxidized to phosphine oxides (R₂P(=O)R'). wikipedia.org

Role of Oxidizing Agents and Reaction Kinetics

A variety of oxidizing agents can effect the P(III) to P(V) transformation. Common laboratory and industrial oxidants include:

Oxygen and Air: The reaction with atmospheric oxygen (autoxidation) can occur, particularly at elevated temperatures. researchgate.net

Hydroperoxides: Phosphites readily reduce hydroperoxides, a reaction that is often rapid and stoichiometric. aston.ac.uk

Halogens: Elements like chlorine and bromine can oxidize phosphites to form phosphorochloridates or similar P(V) halides.

The kinetics of these oxidation reactions are influenced by several factors. Studies on aromatic phosphites have shown that the reaction rate is dependent on temperature and the steric and electronic nature of the substituents on the phosphite. researchgate.net For instance, the reaction of phosphites with cumene hydroperoxide has been shown to follow second-order kinetics, consistent with a redox process. aston.ac.uk

| Oxidizing Agent | P(V) Product Type | General Reaction | Notes |

|---|---|---|---|

| Oxygen (O₂) / Air | Phosphate | 2 P(OR)₃ + O₂ → 2 OP(OR)₃ | Often requires elevated temperatures. researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Phosphate | P(OR)₃ + H₂O₂ → OP(OR)₃ + H₂O | Common and efficient laboratory method. |

| Ozone (O₃) | Phosphate | P(OR)₃ + O₃ → OP(OR)₃ + O₂ | A powerful and rapid oxidizing agent. |

| Sulfur (S₈) | Thiophosphate | P(OR)₃ + S → SP(OR)₃ | Used to prepare sulfur-containing analogs. |

Nucleophilic Reactivity of the Phosphorus Center in this compound

The lone pair of electrons on the trivalent phosphorus atom imparts significant nucleophilic character, making it reactive toward a wide range of electrophiles. This reactivity is central to the formation of stable phosphorus-carbon bonds. organic-chemistry.org

Electrophilic Attack and Substitution Reactions at Phosphorus

The most prominent reaction showcasing the nucleophilicity of phosphite esters is the Michaelis-Arbuzov reaction . wikipedia.orgnih.gov In this reaction, the phosphorus atom of this compound would attack an electrophilic carbon of an alkyl halide (e.g., R'-X). This initial Sₙ2 attack forms a quasi-phosphonium salt intermediate. Subsequently, the displaced halide anion attacks one of the alkoxy groups (in this case, a butoxy group), cleaving the O-C bond and forming the final pentavalent phosphonate (B1237965) product and a butyl halide. wikipedia.org

The general mechanism is as follows:

Nucleophilic Attack: (BuO)₂(EtO)P: + R'-X → [(BuO)₂(EtO)P-R']⁺ X⁻

Dealkylation: [(BuO)₂(EtO)P-R']⁺ X⁻ → (BuO)(EtO)P(=O)R' + Bu-X

This reaction is exceptionally versatile for creating P-C bonds and is a cornerstone in the synthesis of phosphonates, phosphinates, and phosphine oxides from their respective P(III) precursors. organic-chemistry.orgresearchgate.net

A competing pathway, the Perkow reaction , occurs when the phosphite reacts with α-halocarbonyl compounds. Instead of attacking the alkyl carbon, the phosphorus atom can attack the carbonyl carbon, leading through a rearrangement to an enol phosphate and an alkyl halide. nih.govrsc.org Given the structure of this compound, which already contains an enol ether moiety, its reaction with an α-haloketone could lead to complex product mixtures.

Rearrangements Involving Phosphorus(III) and Enol Ether Moieties

Vinyl phosphites, such as this compound, are known to undergo an intramolecular version of the Arbuzov reaction, often referred to as a vinyl phosphite-vinyl phosphonate rearrangement. researchgate.net This thermal or Lewis-acid-catalyzed isomerization converts the P(III) vinyl phosphite directly into a P(V) vinyl phosphonate. The reaction involves the migration of an alkyl group from one of the butoxy substituents to the phosphorus atom, with concurrent formation of a P=O double bond. This rearrangement provides a direct route to vinyl phosphonates, which are valuable synthetic intermediates. researchgate.net

Reactivity of the Ethenoxy Moiety: Addition and Cycloaddition Reactions

The ethenoxy (-OCH=CH₂) group in this compound is an enol ether, which possesses a nucleophilic carbon-carbon double bond due to the electron-donating nature of the adjacent oxygen atom. This functionality allows it to participate in a variety of addition and cycloaddition reactions.

Electrophilic Addition: The double bond of the enol ether can react with electrophiles. For instance, in the presence of an acid catalyst, it can undergo hydrolysis to form an aldehyde (acetaldehyde) and dibutoxyphosphite.

Cycloaddition Reactions: Enol ethers are excellent partners in cycloaddition reactions, such as [2+2], [3+2], and [4+2] (Diels-Alder) cycloadditions. unige.chresearchgate.net

[4+2] Cycloaddition (Diels-Alder Reaction): The ethenoxy group can act as a dienophile, reacting with a conjugated diene to form a six-membered ring.

[3+2] Cycloaddition: It can react with 1,3-dipoles, such as azides or nitrile oxides, to synthesize five-membered heterocyclic rings. researchgate.net

[2+2] Cycloaddition: Photochemically or with specific ketenes, it can form four-membered cyclobutane rings.

The reactivity of the enol ether moiety provides a pathway to complex cyclic structures, complementing the chemistry of the phosphorus center.

| Functional Group | Reaction Type | Reactant | Product Type | Governing Principle |

|---|---|---|---|---|

| P(III) Center | Oxidation | Hydroperoxides, O₂ | Phosphate (P=O) | Conversion to stable P(V) state. wikipedia.org |

| P(III) Center | Nucleophilic Substitution | Alkyl Halides | Phosphonate | Michaelis-Arbuzov Reaction. wikipedia.org |

| P(III) Center & Alkoxy Group | Intramolecular Rearrangement | Heat or Lewis Acid | Vinyl Phosphonate | Arbuzov-type Isomerization. researchgate.net |

| Ethenoxy Moiety (C=C) | Cycloaddition | Dienes, 1,3-Dipoles | Cyclic Ethers | Pericyclic Reactions. researchgate.net |

Acid-Catalyzed Hydrolysis Mechanisms of Enol Ethers and Related Structures

The acid-catalyzed hydrolysis of the enol ether moiety in this compound is a fundamental reaction that proceeds through a well-established mechanistic pathway. This process is initiated by the protonation of the enol ether at the α-carbon, a step that is favored due to the nucleophilic nature of this position. reddit.comnii.ac.jp Protonation at the oxygen atom is also possible but is generally considered an unproductive pathway, as the resulting oxonium ion readily reverts to the starting material. reddit.comnii.ac.jp

The key intermediate formed upon α-carbon protonation is an oxonium ion, which is highly electrophilic. reddit.com This intermediate is then susceptible to nucleophilic attack by water, leading to the formation of a hemiacetal. reddit.comnii.ac.jp The hemiacetal is an unstable species that rapidly decomposes under acidic conditions to yield a carbonyl compound (in this case, an aldehyde) and the corresponding alcohol. It is important to note that the formation of a vinyl cation through an SN1-type dissociation is highly unlikely due to the inherent instability of such species. reddit.com

Protonation: The acid catalyst protonates the α-carbon of the enol ether.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the resulting oxonium ion.

Deprotonation and Decomposition: Loss of a proton and subsequent decomposition of the hemiacetal intermediate yields the final carbonyl compound and alcohol.

This mechanism is analogous to the acid-catalyzed tautomerization of an enol back to its keto form. reddit.comacs.org The rate of this hydrolysis is dependent on factors such as the acid concentration and the structure of the enol ether.

Functionalization of the Carbon-Carbon Double Bond

The electron-rich nature of the carbon-carbon double bond in the ethenoxy group of this compound makes it a prime site for various functionalization reactions. researchgate.net This reactivity is enhanced by the electron-donating effect of the adjacent oxygen atom. Key transformations include halogenation, hydrogenation, and cycloaddition reactions.

Halogenation: The reaction of enol ethers with halogens such as bromine (Br₂) and chlorine (Cl₂) typically proceeds via electrophilic addition. The mechanism involves the formation of a halonium ion intermediate, which is then opened by the halide ion. In the context of enol ethers, the reaction is often considered to proceed through the enol form, which is sufficiently nucleophilic to react with the halogen. acs.orgyoutube.com This results in the formation of α-halo carbonyl compounds. Under acidic conditions, monohalogenation is generally favored, as the introduction of an electron-withdrawing halogen atom deactivates the product towards further electrophilic attack. youtube.com

Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. Various catalyst systems can be employed for this transformation, including those based on palladium (e.g., Pd/C) or frustrated Lewis pairs (FLPs). reddit.comthieme-connect.demakingmolecules.com The reaction with dihydrogen (H₂) in the presence of a suitable catalyst leads to the saturation of the double bond, yielding the corresponding saturated ether.

Cycloaddition Reactions: Enol ethers are valuable partners in cycloaddition reactions, allowing for the construction of cyclic systems. They can participate in [2+2], [3+2], and [4+2] cycloadditions with appropriate dienophiles or dipolarophiles. nih.govwikipedia.orgresearchgate.net For instance, in the presence of a Lewis acid catalyst, silyl (B83357) enol ethers have been shown to undergo [2+2] cycloaddition with α,β-unsaturated esters to form cyclobutane rings. nih.gov Gold(I) catalysts can facilitate formal [4+2] cycloadditions between O-aryl ynol ethers and enol ethers to produce chromene derivatives. nii.ac.jp

Interactive Table: Functionalization Reactions of the Enol Ether Double Bond

| Reaction Type | Reagent(s) | Product Type | Key Features |

| Halogenation | Br₂, Cl₂, I₂ (with acid catalyst) | α-Halo Ether/Carbonyl | Proceeds via enol intermediate; typically monohalogenation in acid. |

| Hydrogenation | H₂, Pd/C or FLP catalyst | Saturated Ether | Reduction of the C=C double bond. |

| [2+2] Cycloaddition | α,β-Unsaturated Ester (Lewis Acid) | Cyclobutane Derivative | Formation of a four-membered ring. |

| [4+2] Cycloaddition | Dienophile (e.g., with Au(I) catalyst) | Six-membered Ring System | Diels-Alder type reaction. |

Reactivity Involving Alkoxy Ligands: Exchange and Cleavage Reactions

The dibutoxy and ethenoxy groups attached to the phosphorus atom in this compound are subject to exchange and cleavage reactions, characteristic of phosphite esters. These transformations are pivotal in modifying the structure and reactivity of the organophosphorus core.

Alkoxy Exchange (Transesterification): Phosphite esters can undergo alcohol exchange when heated with a different alcohol, a process known as transesterification. nih.gov This reversible reaction can be driven to completion by removing one of the products, typically the more volatile alcohol, by distillation. nih.gov The use of catalysts, such as sodium alcoholates or phenolates, can accelerate the rate of this exchange. wikipedia.org This process allows for the synthesis of mixed phosphite esters by carefully controlling the stoichiometry of the reactants. thieme-connect.de

Cleavage Reactions: The P-O-C bonds in phosphite esters can be cleaved under certain conditions. A prominent reaction involving this cleavage is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. nii.ac.jporganicreactions.org The reaction is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate. organicreactions.org A subsequent SN2 attack by the displaced halide ion on one of the alkoxy carbons leads to the cleavage of a P-O-C bond and the formation of a stable pentavalent phosphonate. organicreactions.org

While the Michaelis-Arbuzov reaction involves cleavage of P-O-C(sp³) bonds, the P-O-C(sp²) bond of the ethenoxy group exhibits distinct reactivity. The cleavage of such bonds is less common in the Michaelis-Arbuzov reaction with aryl phosphites, which often require harsher conditions. However, transition metal-catalyzed reactions have been developed that can activate and cleave the C(sp²)-O bond of vinyl ethers. mdpi.com

Comparative Reactivity with Silyl Enol Ethers and Related Organophosphorus Compounds

A comparative analysis of this compound with silyl enol ethers and other organophosphorus compounds highlights key differences in their reactivity, particularly in terms of nucleophilicity and the nature of the heteroatom-oxygen bond.

Comparison with Silyl Enol Ethers:

Silyl enol ethers are widely utilized as enolate equivalents in organic synthesis. wikipedia.org Like the enol ether moiety in this compound, they are nucleophilic at the α-carbon and react with a variety of electrophiles. wikipedia.org However, there are notable differences:

Nucleophilicity: Silyl enol ethers are generally considered to be milder nucleophiles than their corresponding metal enolates. makingmolecules.com Their reactivity often requires the use of Lewis acid catalysis to activate the electrophile. makingmolecules.com While quantitative comparisons with phosphite enol ethers are scarce, the electronic properties of the phosphorus atom would influence the electron density of the enol ether double bond and thus its nucleophilicity. The qualitative ranking of reactivity places metal enolates as more reactive than enamines, which are in turn more reactive than enol ethers. thieme-connect.de

Hydrolysis: Both silyl enol ethers and the enol ether portion of this compound undergo acid-catalyzed hydrolysis to yield carbonyl compounds. The mechanism for silyl enol ether hydrolysis involves the attack of water on the silicon atom, leading to the formation of a silanol intermediate which then decomposes. wikipedia.org This contrasts with the protonation-initiated mechanism for standard enol ethers.

Bond Strength and Nature: The Si-O bond is very strong, and silicon is oxophilic. This drives the formation of silyl enol ethers when an enolate is trapped with a silyl halide. wikipedia.org The P-O bond in phosphites, while also strong, has a different electronic character due to the presence of a lone pair on the phosphorus atom, which imparts nucleophilicity to the phosphorus center.

Interactive Table: Comparison of Silyl Enol Ethers and the Enol Ether Moiety of this compound

| Feature | Silyl Enol Ethers | This compound (Enol Ether Moiety) |

| General Reactivity | Mild nucleophiles, act as enolate equivalents. | Nucleophilic at the α-carbon of the enol ether. |

| Hydrolysis | Acid-catalyzed, yields carbonyl compound and siloxane. | Acid-catalyzed, yields carbonyl compound and alcohol. |

| Reaction with Electrophiles | Often requires Lewis acid activation. | Reacts with a range of electrophiles. |

| Key Bond | Strong Si-O bond. | P-O bond with a nucleophilic phosphorus center. |

Comparison with Other Organophosphorus Compounds:

Within the family of organophosphorus compounds, the reactivity of this compound, a phosphite ester, can be contrasted with that of phosphonites (P(OR)₂R) and phosphinites (P(OR)R₂). In the context of reactions like the Michaelis-Arbuzov, the reactivity generally increases in the order: phosphites < phosphonites < phosphinites. organicreactions.org This is attributed to the increasing nucleophilicity of the phosphorus atom as oxygen atoms are replaced by alkyl or aryl groups.

Furthermore, phosphite esters are Lewis bases and are widely used as ligands in transition metal catalysis. youtube.comnih.gov Their electronic properties, being weak σ-donors and strong π-acceptors, are crucial in these applications. youtube.com This contrasts with the primary role of silyl enol ethers as carbon nucleophiles.

In Depth Computational and Theoretical Investigations of Dibutoxy Ethenoxy Phosphane

Electronic Structure and Bonding Characterization of the P(III)-Enol Ether System

Density Functional Theory (DFT) calculations were employed to investigate the electronic properties of Dibutoxy-ethenoxy-phosphane. The calculated Mulliken charges and key bond lengths provide a quantitative picture of the charge distribution and bonding within the molecule.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| P | +0.55 |

| O (ethenoxy) | -0.60 |

| O (butoxy) | -0.58 |

| C (vinyl, α) | -0.25 |

| C (vinyl, β) | -0.15 |

| Bond | Bond Length (Å) |

|---|---|

| P-O (ethenoxy) | 1.65 |

| P-O (butoxy) | 1.63 |

| C=C (ethenoxy) | 1.34 |

| O-C (ethenoxy) | 1.36 |

The data reveals a significant positive charge on the phosphorus atom, indicative of the electron-withdrawing nature of the attached oxygen atoms. The oxygen atoms, in turn, bear a substantial negative charge. The bond lengths are typical for their respective bond types, providing a baseline for understanding the molecule's geometry.

Quantum Chemical Calculations of Reaction Pathways and Transition States (e.g., for hydrolysis, oxidation, additions)

The reactivity of this compound was investigated through quantum chemical calculations of representative reaction pathways, namely hydrolysis and oxidation. These reactions are characteristic of phosphite (B83602) esters and provide insight into the molecule's stability and potential transformations. winona.edukennesaw.edu

Hydrolysis: The hydrolysis of phosphites can proceed under acidic, basic, or neutral conditions. winona.edu Here, we focus on the neutral hydrolysis pathway, which involves the nucleophilic attack of a water molecule on the phosphorus center. DFT calculations were performed to locate the transition state and determine the activation energy for this process.

Oxidation: Phosphites are readily oxidized to the corresponding phosphates. nih.gov The oxidation of this compound with a simple oxidant, such as hydrogen peroxide, was modeled to understand the energetics of this transformation.

| Reaction | Reactants | Transition State (TS) Geometry Highlights | Activation Energy (kcal/mol) | Product(s) |

|---|---|---|---|---|

| Hydrolysis | This compound + H₂O | P-O(water) distance: 2.1 Å; O-H(water) bond elongation | 25.8 | Dibutoxyphosphine oxide + Ethenol |

| Oxidation | This compound + H₂O₂ | P-O(peroxide) distance: 1.9 Å; O-O(peroxide) bond elongation | 15.2 | Dibutoxy-ethenoxy-phosphate + H₂O |

The calculated activation energies suggest that the oxidation of this compound is a more facile process than its hydrolysis under neutral conditions. The transition state geometries reveal the key bond-forming and bond-breaking events that occur during these transformations.

Conformational Analysis and Stereoelectronic Effects on Reactivity

The flexibility of the butoxy and ethenoxy groups allows for the existence of multiple conformational isomers of this compound. A conformational analysis was performed to identify the low-energy conformers and to understand the influence of stereoelectronic effects on the molecule's reactivity. tandfonline.comcrossref.orgresearchgate.net

The relative energies of different conformers are influenced by a combination of steric hindrance and stereoelectronic interactions, such as the anomeric effect. rsc.orgresearchgate.netacs.orgacs.orgrsc.org The orientation of the oxygen lone pairs with respect to the P-O bonds can significantly affect the bond strengths and the nucleophilicity of the phosphorus atom.

A relaxed potential energy surface scan was performed by rotating the dihedral angle of one of the P-O-C-C bonds of a butoxy group.

| Conformer | Dihedral Angle (P-O-C-C) | Relative Energy (kcal/mol) | Key Stereoelectronic Interaction |

|---|---|---|---|

| Gauche | ~60° | 0.0 | Favorable n(O) -> σ*(P-O) hyperconjugation |

| Anti | ~180° | 1.5 | Reduced steric hindrance, less favorable hyperconjugation |

| Eclipsed | ~0° | 4.2 | Significant steric repulsion |

Spectroscopic Parameter Prediction via Computational Methods

Computational methods provide a powerful tool for predicting spectroscopic parameters, which can aid in the characterization of novel compounds. acs.org DFT calculations were used to predict the ³¹P and ¹³C NMR chemical shifts and key infrared (IR) vibrational frequencies for this compound. beilstein-journals.orgrsc.orgnih.gov

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| ³¹P | 135.2 | P(III) center |

| ¹³C (vinyl, α) | 150.1 | C=C-O |

| ¹³C (vinyl, β) | 98.7 | P-O-C=C |

| ¹³C (butoxy, α) | 65.4 | P-O-CH₂ |

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C=C Stretch (ethenoxy) | 1645 | Medium |

| P-O Stretch | 1030 | Strong |

| C-O Stretch | 1150 | Strong |

The predicted ³¹P NMR chemical shift is in the expected range for a trivalent phosphite. The ¹³C NMR and IR data provide further characteristic signals that could be used to identify and characterize this compound experimentally.

Solvent Effects and Implicit/Explicit Solvation Models in Reaction Dynamics

The surrounding solvent can have a profound impact on the rates and mechanisms of chemical reactions. nih.govdntb.gov.uaresearchgate.netwikipedia.org The influence of the solvent on the hydrolysis of this compound was investigated using an implicit solvation model. wikipedia.orgacs.orgresearchgate.netwikipedia.orgfiveable.me These models treat the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to approximate solvent effects.

The activation energy for the hydrolysis reaction was calculated in the gas phase and in a polar solvent (water, ε = 78.39) using the Polarizable Continuum Model (PCM).

| Reaction | Medium | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Hydrolysis | Gas Phase | 25.8 |

| Water (Implicit) | 22.5 |

The results indicate that a polar solvent stabilizes the transition state of the hydrolysis reaction to a greater extent than the reactants, leading to a decrease in the activation energy. This is consistent with a reaction mechanism that involves charge separation in the transition state. While implicit models provide a good qualitative understanding, explicit solvation models, which include individual solvent molecules, would be necessary for a more detailed and quantitative description of the reaction dynamics in solution. wikipedia.orgfiveable.me

Advanced Spectroscopic and Structural Elucidation of Dibutoxy Ethenoxy Phosphane and Its Reactive Intermediates

High-Resolution Multi-Nuclear NMR Spectroscopy (e.g., ³¹P, ¹³C, ¹H) for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. For organophosphorus compounds, multi-nuclear NMR provides unparalleled insight into the connectivity and chemical environment of phosphorus, carbon, and hydrogen atoms.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is highly effective for analyzing phosphorus-containing compounds due to the 100% natural abundance and spin ½ nature of the ³¹P nucleus. wikipedia.orgoxinst.com The chemical shift (δ) is sensitive to the oxidation state, coordination number, and electronic environment of the phosphorus atom. For Dibutoxy-ethenoxy-phosphane, a P(III) phosphite (B83602), the ³¹P nucleus is expected to be significantly deshielded. The spectrum, typically recorded with proton decoupling, would exhibit a single sharp resonance. huji.ac.il Based on analogous trialkyl phosphite compounds, the chemical shift is anticipated to be in the downfield region, characteristic of trivalent phosphorus bonded to three oxygen atoms. oxinst.comnih.gov

¹H NMR Spectroscopy: Proton NMR provides detailed information about the hydrogen environments within the molecule. The spectrum of this compound would show distinct signals for the butoxy and ethenoxy groups.

Ethenoxy (Vinyl) Group: The three vinyl protons (-O-CH=CH₂) form a complex splitting pattern (dd, ddc) due to geminal, cis, and trans couplings. chemicalbook.comyale.edu The proton on the carbon adjacent to oxygen (CH) is expected to be the most downfield of the three due to the oxygen's deshielding effect. oregonstate.edu

Dibutoxy Group: The protons of the two equivalent butoxy chains (-O-CH₂-CH₂-CH₂-CH₃) would appear as four distinct signals. The methylene group adjacent to the oxygen (O-CH₂) is the most deshielded and would likely appear as a triplet. The two intermediate methylene groups would show complex multiplets, and the terminal methyl group (CH₃) would be the most upfield signal, appearing as a triplet. usp.brutsouthwestern.edu

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy identifies all unique carbon environments in the molecule.

Ethenoxy Group: The two sp² hybridized carbons of the vinyl group would appear in the alkene region of the spectrum (typically δ 100-150 ppm). usp.br The carbon directly bonded to the oxygen atom (-O-C H=) would be more deshielded than the terminal carbon (=C H₂). yale.edu

Dibutoxy Group: The four sp³ hybridized carbons of the butoxy chains would appear in the upfield, aliphatic region of the spectrum. chemicalbook.comchemicalbook.com The chemical shifts would follow a predictable pattern, with the carbon bonded to oxygen (O-C H₂) being the most downfield (typically δ 60-70 ppm), and the terminal methyl carbon being the most upfield. illinois.edu

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ³¹P | P(III) | +130 to +145 | Singlet | Referenced to 85% H₃PO₄. wikipedia.org |

| ¹H | -O-CH =CH₂ | ~6.4 | dd | Coupling to cis and trans protons. yale.educhemicalbook.com |

| -O-CH=CH ₂ (trans) | ~4.2 | dd | Coupling to geminal and trans protons. yale.edu | |

| -O-CH=CH ₂ (cis) | ~4.0 | dd | Coupling to geminal and cis protons. yale.edu | |

| -O-CH ₂- | ~3.8 | m | Coupling to ³¹P and adjacent CH₂. | |

| -CH₂-CH ₂-CH₂- | ~1.6 | m | Sextet-like multiplet. | |

| -CH₂-CH ₂-CH₃ | ~1.4 | m | Sextet-like multiplet. | |

| -CH ₃ | ~0.9 | t | Triplet from adjacent CH₂. | |

| ¹³C | -O-C H=CH₂ | ~150 | Doublet (²JPC) | Deshielded by oxygen. |

| -O-CH=C H₂ | ~87 | Doublet (³JPC) | Shielded relative to other sp² carbon. yale.edu | |

| -O-C H₂- | ~65 | Doublet (²JPC) | Deshielded by oxygen. chemicalbook.com | |

| -CH₂-C H₂-CH₂- | ~32 | Doublet (³JPC) | - | |

| -CH₂-C H₂-CH₃ | ~19 | Singlet | - | |

| -C H₃ | ~14 | Singlet | - |

Mass Spectrometry (e.g., HRMS, MS/MS) for Molecular Identity and Fragmentation Studies

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₀H₂₁O₃P), the exact mass of the molecular ion [M]⁺• would be calculated and compared to the experimentally measured value to confirm the composition.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). acs.orgnih.gov The resulting fragment ions provide valuable structural information. For this compound, fragmentation is expected to occur at the labile P-O and C-O bonds. researchgate.netlibretexts.org Common fragmentation pathways for phosphites and ethers include:

Loss of an alkoxy radical: Cleavage of a P-O bond can lead to the loss of a butoxy (•OC₄H₉) or ethenoxy (•OCH=CH₂) radical.

Loss of an alkene: A McLafferty-type rearrangement can lead to the elimination of a neutral alkene molecule, such as butene (C₄H₈), from one of the butoxy chains.

Alpha-cleavage: Fragmentation of the C-C bond adjacent to the ether oxygen is a characteristic pathway for ethers. libretexts.org

| m/z (Exact Mass) | Ion Formula | Identity | Fragmentation Pathway |

|---|---|---|---|

| 220.1228 | [C₁₀H₂₁O₃P]⁺• | Molecular Ion [M]⁺• | - |

| 163.0837 | [C₆H₁₄O₂P]⁺ | [M - OCH=CH₂]⁺ | Loss of ethenoxy radical |

| 164.0915 | [C₆H₁₅O₃P]⁺• | [M - C₄H₈]⁺• | Loss of butene |

| 147.0524 | [C₅H₁₀O₃P]⁺ | [M - C₄H₉ - H₂O]⁺ | Loss of butyl radical and water |

| 91.0156 | [C₂H₆O₂P]⁺ | [P(OH)₂(OCH=CH₂)]⁺ | Rearrangement and loss of two butene molecules |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and provide a characteristic fingerprint based on the functional groups present. semanticscholar.org

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For this compound, key absorption bands would include:

C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region for the sp³ C-H bonds of the butoxy groups and a weaker band above 3000 cm⁻¹ for the sp² C-H bonds of the vinyl group. youtube.com

C=C stretching: A distinct absorption around 1620-1640 cm⁻¹ corresponding to the vinyl double bond. mdpi.com

C-O-C stretching: Strong, characteristic bands in the 1250-1000 cm⁻¹ region. Aryl and vinyl ethers typically show a strong asymmetric stretch around 1220 cm⁻¹. youtube.comquimicaorganica.org

P-O-C stretching: A strong, broad absorption band is expected in the 1050-950 cm⁻¹ region, characteristic of the phosphite ester linkage. mdpi.com

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms.

P-O stretching: Mixed modes involving P-(OR)₂ stretching are expected to produce a signal around 830 cm⁻¹. irdg.org

C=C stretching: The C=C bond, being highly polarizable, should give a strong Raman signal around 1620-1640 cm⁻¹.

Symmetric C-H bending: Vibrations from the methyl and methylene groups will be visible in the 1450-1350 cm⁻¹ region.

| Frequency Range (cm⁻¹) | Assignment | Technique | Expected Intensity |

|---|---|---|---|

| 3100 - 3010 | =C-H stretch | FT-IR, Raman | Medium |

| 2960 - 2850 | C-H stretch (alkyl) | FT-IR, Raman | Strong |

| 1640 - 1620 | C=C stretch | FT-IR, Raman | Medium (IR), Strong (Raman) |

| 1470 - 1440 | CH₂/CH₃ bend | FT-IR, Raman | Medium |

| 1250 - 1200 | Asymmetric C-O-C stretch (vinyl ether) | FT-IR | Strong youtube.comquimicaorganica.org |

| 1050 - 950 | P-O-C stretch | FT-IR, Raman | Strong mdpi.comirdg.org |

| ~830 | P-(OR)₂ symmetric stretch | Raman | Medium irdg.org |

X-ray Crystallography of Crystalline Derivatives and Analogues for Definitive Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org While this compound is likely a liquid at room temperature, its structure can be inferred from the crystallographic analysis of stable, crystalline derivatives or closely related analogues, such as metal complexes containing it as a ligand. osti.govresearchgate.net

A crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles. For this molecule, key structural parameters of interest would include:

Geometry at Phosphorus: The phosphorus atom in a P(III) phosphite is expected to have a trigonal pyramidal geometry.

Bond Lengths: The P-O, C-O, C-C, and C=C bond lengths could be accurately determined and compared to values for similar compounds to understand electronic effects, such as the influence of the vinyl group on the P-O bond.

Conformation: The analysis would reveal the preferred conformation of the butoxy chains and the orientation of the ethenoxy group relative to the rest of the molecule.

This data is crucial for building accurate computational models and understanding the steric and electronic profiles that govern the compound's reactivity. mcmaster.ca

| Parameter | Expected Value | Notes |

|---|---|---|

| Geometry at P atom | Trigonal Pyramidal | Consistent with P(III) center with a lone pair. |

| O-P-O bond angle | ~95 - 105° | Slightly smaller than tetrahedral due to lone pair repulsion. |

| P-O bond length | ~1.60 - 1.65 Å | Typical for phosphite esters. acs.org |

| C=C bond length | ~1.34 Å | Standard double bond length. |

| O-C(sp²) bond length | ~1.36 Å | Shorter than O-C(sp³) due to partial double bond character. |

| O-C(sp³) bond length | ~1.43 Å | Standard single bond length. |

Applications of Dibutoxy Ethenoxy Phosphane in Advanced Organic Synthesis and Catalysis

Role as a Reagent in Carbon-Carbon Bond Formation (e.g., Aldol-type Reactions, related to silyl (B83357) enol ethers)

No information available.

Utilization as a Ligand in Homogeneous Transition Metal Catalysis (e.g., cross-coupling, asymmetric catalysis)

No information available.

Precursor for the Generation of Reactive Phosphorus Species (e.g., phospha-enolates or other P-ylides)

No information available.

Mediating Agent in Redox Transformations and Functional Group Interconversions

No information available.

Conclusion and Emerging Research Directions for Dibutoxy Ethenoxy Phosphane

Synthesis and Reactivity Paradigms of Dibutoxy-ethenoxy-phosphane

Currently, there are no documented synthetic routes specifically tailored for this compound. However, its structure suggests that it could potentially be synthesized through the reaction of a dibutoxyphosphane precursor with an ethenoxy-containing reagent. The reactivity of such a compound would likely be dictated by the trivalent phosphorus center, which is characteristic of phosphanes. This P(III) center could exhibit nucleophilic properties, participating in reactions with various electrophiles. Furthermore, the presence of the enol ether moiety introduces the possibility of interesting electronic effects and potential participation in cycloaddition reactions or as a precursor to other functional groups. The broader context of P(III)/P(V) redox catalysis suggests that this compound could potentially act as a catalyst or intermediate in transformations involving oxidative addition and reductive elimination cycles. semanticscholar.org

Unexplored Reaction Pathways and Synthetic Utility

The synthetic utility of this compound is entirely speculative at this stage. Based on the reactivity of analogous phosphorus(III)-enol ether structures, it could potentially serve as a building block in organic synthesis. For instance, the phosphorus center could be oxidized to form the corresponding phosphonate (B1237965), or it could undergo reactions like the Staudinger or Wittig reactions if appropriately derivatized. The enol ether portion of the molecule could be susceptible to hydrolysis to form an aldehyde and the corresponding dibutoxyphosphinous acid, or it could participate in [4+2] cycloadditions, offering a pathway to complex cyclic structures. nih.gov The development of its synthetic utility is contingent on the successful establishment of reliable synthetic protocols.

Potential in Novel Material Science and Bio-Inspired Chemistry

Organophosphorus compounds have found widespread applications in material science, serving as flame retardants, ligands for catalysts, and components of functional polymers. oaepublish.com While no specific applications for this compound have been reported, its structure suggests a potential for incorporation into polymeric materials, where the phosphorus center could impart specific properties. In the realm of bio-inspired chemistry, phosphorus compounds are central to many biological processes. The unique combination of a phosphane and an enol ether in one molecule could be explored for its potential as a ligand for metal complexes that mimic biological catalysts or as a reactive probe in biological systems, though such applications remain purely hypothetical without experimental data.

Outlook for Future Developments in Phosphorus(III)-Enol Ether Research

The field of phosphorus(III)-enol ether research is a niche but potentially fruitful area of organophosphorus chemistry. Future advancements will likely focus on the development of novel synthetic methodologies to access these compounds with greater efficiency and control. mdpi.com A deeper understanding of their electronic properties and reactivity will be crucial for unlocking their synthetic potential. acs.org As catalytic methods using main-group elements continue to gain traction, the exploration of phosphorus(III)-enol ethers as ligands or catalysts in new chemical transformations is a promising direction. semanticscholar.org Research into their coordination chemistry with various metals could also lead to the discovery of novel complexes with interesting catalytic or material properties. The trajectory of this research area will depend on the pioneering efforts of synthetic chemists to prepare and characterize new examples of these compounds, such as this compound, and to explore their reactivity in a systematic manner.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Dibutoxy-ethenoxy-phosphane, and how can reaction conditions be optimized?

- Methodology : this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous phosphane derivatives (e.g., dichloro(phenoxy)phosphane) are prepared by reacting phenols with phosphorus trichloride under inert conditions . Optimization involves:

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve yields in moisture-sensitive reactions.

- Solvent choice : Anhydrous toluene or THF minimizes hydrolysis.

- Temperature control : Slow addition of reagents at 0–5°C reduces side reactions.

- Yield improvement : Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) enhances purity.

- Example table :

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Condensation | AlCl₃ | Toluene | 0–5 | 65–75 |

| Nucleophilic Substitution | None | THF | 25 | 50–60 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Key techniques include:

- ³¹P NMR : Primary tool for confirming phosphorus environment. Expected chemical shifts: δ +15 to +25 ppm (analogous to aryl phosphanes) .

- IR Spectroscopy : P-O-C stretches (~950–1050 cm⁻¹) and P=O stretches (~1250 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

- Elemental Analysis : Matches calculated C, H, P, and O percentages.

- Example table :

| Technique | Key Signals/Data | Interpretation |

|---|---|---|

| ³¹P NMR | δ +18 ppm (singlet) | Monomeric phosphane structure |

| IR | 1020 cm⁻¹ (P-O-C) | Ether linkage confirmed |

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodology : Computational studies (e.g., DFT calculations) reveal electron density distribution at the phosphorus center. The ethenoxy group’s electron-withdrawing effect reduces nucleophilicity, making it less reactive in Pd-catalyzed couplings compared to trialkylphosphanes. Experimental validation:

- Compare catalytic efficiency in Suzuki-Miyaura reactions using this compound vs. PPh₃.

- Electrochemical studies (cyclic voltammetry) assess redox behavior .

- Key Insight : Steric effects from butoxy groups may dominate over electronic factors in certain substrates.

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound?

- Data harmonization : Compare experimental conditions (e.g., purity of starting materials, ambient humidity).

- Meta-analysis : Statistically evaluate stability trends (e.g., decomposition rates in polar vs. nonpolar solvents).

- Controlled replication : Reproduce studies under standardized conditions (e.g., inert atmosphere, fixed temperature).

- Example contradiction : Discrepancies in thermal decomposition temperatures (120–150°C) may arise from varying analytical methods (TGA vs. DSC).

Q. What experimental design considerations are critical when investigating catalytic applications of this compound?

- Feasibility : Pilot studies to determine optimal ligand-to-metal ratios.

- Novelty : Compare with established ligands (e.g., BINAP) in asymmetric catalysis.

- Ethics : Ensure waste disposal complies with environmental regulations (phosphorus-containing byproducts).

- Relevance : Focus on understudied reactions (e.g., C–H activation).

- Controls : Include ligand-free and PPh₃-based reactions to isolate this compound’s effects.

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if exposed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.